Glafenic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of Glafenic acid involves several steps. The biotransformations of a therapeutic dose of the non-narcotic analgesic, glafenine, have been studied in the rat and in man. In the rat, the ester bond is extensively hydrolyzed to give glafenic acid which is the major metabolite excreted in bile and in urine .Molecular Structure Analysis

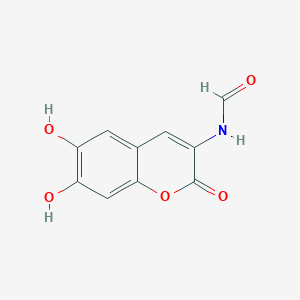

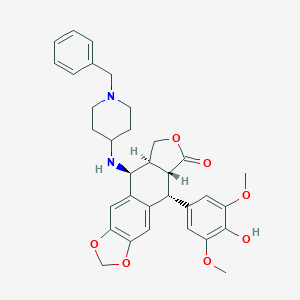

Glafenic acid contains total 34 bond(s); 23 non-H bond(s), 18 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 secondary amine(s) (aromatic), 1 hydroxyl group(s) .Chemical Reactions Analysis

The chemical reactions of Glafenic acid are complex and involve various pathways. The initial step is the cytochrome P450-catalyzed 5-hydroxylation of the benzene ring of glafenine, followed by two electron oxidations of M3 and M4 to form corresponding para-quinone imine intermediates that react with GSH to form GSH adducts M1 and M2 .Physical And Chemical Properties Analysis

Glafenine has a molecular weight of 298.72 g/mol and a molecular formula of C16H11ClN2O2 . It has a melting point of 169 to 170 °C (336 to 338 °F) .Aplicaciones Científicas De Investigación

Bioactivation and Metabolism

- Glafenine is bioactivated in human liver microsomes and peroxidases, forming reactive iminoquinone species and GSH conjugates, linked to mechanisms of toxicity (Wen & Moore, 2011).

- In rats and humans, glafenine undergoes extensive hydrolysis to form glafenic acid, a major metabolite, with minor pathways involving hydroxylation and oxidation (Pottier, Busigny, & Raynaud, 2010).

Impact on Human Cells

- Glafenine hydrochloride affects human endothelial cells and vascular smooth muscle cells, reducing their proliferation, migration, and extracellular matrix synthesis (Schöber et al., 2003).

Analytical Methods

- Spectrophotometric stability indicating procedures have been developed for determining glafenine in pure and dosage forms (El-Ragehy, Abbas, & El-khateeb, 2002).

- H-point standard additions method (HPSAM) has been proposed for simultaneous determination of glafenine and glafenic acid in mixtures (Sabry & Khamis, 2000).

Therapeutic Applications

- Glafenine has shown potential as a CFTR corrector, beneficial in treating cystic fibrosis, by correcting the trafficking defect of ΔPhe508-CFTR (Robert et al., 2010).

- Gamma-linolenic acid (GLA), a derivative, has been used for reducing pain and stiffness in conditions like rheumatoid arthritis (Soeken, Miller, & Ernst, 2003).

Mecanismo De Acción

Glafenine binds the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. As these receptors have a role as a major mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity, the symptoms of pain are temporarily reduced .

Safety and Hazards

Direcciones Futuras

While Glafenine has been withdrawn from the market in most countries due to its associated risks, research is ongoing to understand its bioactivation pathways and their potential link to mechanisms of toxicity . This could potentially lead to the development of safer and more effective therapeutic agents in the future.

Propiedades

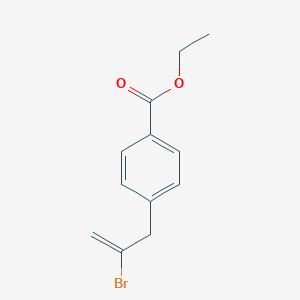

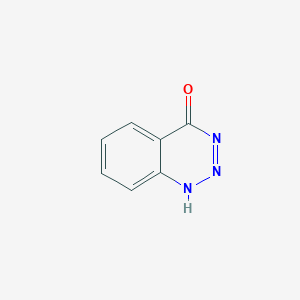

IUPAC Name |

2-[(7-chloroquinolin-4-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-10-5-6-11-14(7-8-18-15(11)9-10)19-13-4-2-1-3-12(13)16(20)21/h1-9H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKGKUISLUERQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146462 | |

| Record name | Glafenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glafenic acid | |

CAS RN |

10440-42-3 | |

| Record name | Glafenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010440423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glafenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of glafenic acid and its relationship to its analgesic properties?

A1: While glafenic acid is a major active metabolite of the analgesic drug glafenine, its specific mechanism of action and contribution to the analgesic effects are not fully elucidated in the provided research papers. Further studies are needed to determine if glafenic acid possesses inherent analgesic properties or acts as an active metabolite contributing to the overall efficacy of glafenine.

Q2: How does glafenic acid interact with human serum albumin (HSA) and what is the significance of this interaction?

A: Glafenic acid exhibits strong binding affinity to HSA, specifically at the warfarin/azapropazone binding site. [] This interaction is significant because it influences the drug's distribution, free drug concentration, and potential for drug-drug interactions. In contrast, floctafenic acid, a related compound, binds to both warfarin/azapropazone and benzodiazepine sites on HSA. [] This difference in binding characteristics highlights the impact of subtle structural variations on drug-protein interactions.

Q3: Can glafenic acid form calculi in the body, and if so, under what circumstances?

A: Yes, glafenic acid has been found to contribute to the formation of renal pelvis stones, particularly in patients under prolonged treatment with glafenine. [] Two case studies revealed that glafenic acid, along with calcium oxalate and proteins, formed the composition of these calculi. [] This finding suggests a potential risk associated with long-term glafenine use and highlights the importance of monitoring patients for potential complications.

Q4: How is glafenic acid metabolized and what are the implications for potential toxicity?

A: Research indicates that glafenic acid can undergo bioactivation in the liver, primarily by CYP3A4 and to a lesser extent by CYP2C19 and CYP2D6 enzymes. [] This bioactivation process generates electrophilic iminoquinone species that can react with glutathione, forming GSH adducts. [] The formation of these reactive metabolites suggests a possible mechanism for glafenine-induced liver toxicity observed in some patients.

Q5: What analytical techniques are commonly employed for the detection and quantification of glafenic acid?

A5: Various analytical methods have been developed for the analysis of glafenic acid. These include:

- Infrared (IR) Spectrophotometry: This technique allows for the identification of glafenic acid and its metabolites in biological samples, such as renal calculi. [, ]

- High Performance Liquid Chromatography (HPLC): HPLC coupled with suitable detectors enables the separation and quantification of glafenic acid in biological matrices like plasma. []

- Spectrophotometry and Spectrofluorimetry: These methods can be used in combination with techniques like the H-point standard additions method for the simultaneous determination of glafenine and glafenic acid in mixtures. []

Q6: How does cirrhosis affect the pharmacokinetics of glafenine and glafenic acid?

A: Cirrhosis significantly alters the pharmacokinetic parameters of both glafenine and glafenic acid. [] In patients with cirrhosis, glafenine absorption is delayed and the hepatic "first-pass" effect is reduced, leading to higher plasma concentrations of glafenine. [] Additionally, the elimination half-life of both glafenine and glafenic acid is prolonged in cirrhotic patients. [] These findings emphasize the need for dosage adjustments in patients with liver impairment to avoid potential toxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)